molecular formula C14H12N2O3 B1606782 Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)- CAS No. 5393-46-4

Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-

Cat. No.: B1606782
CAS No.: 5393-46-4
M. Wt: 256.26 g/mol
InChI Key: JKXVEWTVBFBXAA-UHFFFAOYSA-N
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Description

“Acetamide, n-(3-nitro[1,1’-biphenyl]-4-yl)-” is a chemical compound with the formula C8H8N2O3 . It is also known by other names such as Acetanilide, 3’-nitro-; m-Nitroacetanilide; N- (3-Nitrophenyl)acetamide; N-Acetyl-m-nitroaniline; 3-Nitro-N-acetylaniline; 3’-Nitroacetanilide; 3-Nitroacetanilide; N- (3-Nitrophenyl)acetic acid amide .


Synthesis Analysis

The synthesis of Acetamides from Aniline and Substituted Anilines involves acetylation . In this process, aniline acts as a nucleophile and reacts with acetic anhydride, which is an electrophile. The reaction results in the formation of acetanilide .


Molecular Structure Analysis

The molecular structure of “Acetamide, n-(3-nitro[1,1’-biphenyl]-4-yl)-” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 180.1607 . Other physical and chemical properties such as boiling temperature, critical temperature, critical pressure, and density can be found in the NIST/TRC Web Thermo Tables .

Safety and Hazards

The compound is suspected of causing cancer . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought .

Properties

IUPAC Name

N-(2-nitro-4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10(17)15-13-8-7-12(9-14(13)16(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXVEWTVBFBXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063828
Record name Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)-
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Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5393-46-4
Record name N-(3-Nitro[1,1′-biphenyl]-4-yl)acetamide
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Record name Acetamide, N-(3-nitro(1,1'-biphenyl)-4-yl)-
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Record name 2-Nitro-4-phenylacetanilide
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Record name Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)-
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Record name Acetamide, N-(3-nitro[1,1'-biphenyl]-4-yl)-
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Record name N-(3-nitrobiphenyl-4-yl)acetamide
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Record name N-(3-Nitrobiphenyl-4-yl)acetamide
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Synthesis routes and methods I

Procedure details

To a mixture of 4-acetamido-1,1′biphenyl (21.1 g, 0.1 mol) and 150 mL of acetic anhydride maintained between 8° C. and 13° C. is slowly added dropwise over 32 minutes 12.7 mL of 70% nitric acid. The reaction mixture is added to 600 mL of a mixture of water and ice and the resultant precipitate is collected by filtration. The filter cake is washed with water and the residue is recrystallized from methanol (800 mL) to give 23.6 g of the title compound as a yellow crystalline solid melting at 129-132° C.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetaminobiphenyl (17 g, 80.57 mmol)in glacial acetic acid (600 ml) was added a solution of potassium nitrate (18 g, 178 mmol) in conc. sulphuric acid (75 ml) at such a rate that the temperature was kept below 30° C. Following the addition the mixture was stirred at ambient temperature for 72 hours. The reaction mixture was poured into ice-water (1200 ml). The product was filtered off, washed thoroughly with water and dried. Recrystallization from EtOH (99%, 150 ml) afforded 4-acetamino-3-nitrobiphenyl (8.7 g).
Quantity
17 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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